3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide is a synthetic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide typically involves the reaction of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid with pyridine derivatives under specific conditions. One common method involves the use of tetrabutyl urea and tetrahydrofuran (THF) as solvents. The reaction is carried out at room temperature with the addition of two (trichloromethyl) carbonic ethers, followed by reflux for three hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve phase-transfer catalysis using quaternary alkylphosphonium salts. This method enhances the reaction efficiency and yield. The process typically includes the use of strong bases like NaOH and organic solvents such as dichloromethane .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and antinociceptive properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to neuronal voltage-sensitive sodium and L-type calcium channels. This interaction modulates the activity of these channels, leading to its anticonvulsant and antinociceptive effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid
- 3-(3-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
- 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide
Uniqueness
3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-pyridin-3-yl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-14(16(21)19-11-5-4-8-18-9-11)15(20-22-10)12-6-2-3-7-13(12)17/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDFDUCKVZYMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970836 |
Source
|
Record name | 3-(2-Chlorophenyl)-5-methyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5549-40-6 |
Source
|
Record name | 3-(2-Chlorophenyl)-5-methyl-N-(pyridin-3-yl)-1,2-oxazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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